molecular formula C8H16ClNO2 B13518744 1-Amino-2-methylcyclohexane-1-carboxylic acid hydrochloride

1-Amino-2-methylcyclohexane-1-carboxylic acid hydrochloride

Cat. No.: B13518744
M. Wt: 193.67 g/mol
InChI Key: HCVVKVGIYDXOMP-UHFFFAOYSA-N
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Description

1-Amino-2-methylcyclohexane-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H15NO2·HCl It is a derivative of cyclohexane, featuring an amino group and a carboxylic acid group on the same ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-amino-2-methylcyclohexane-1-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditionsThe final product is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as catalytic hydrogenation or the use of advanced synthetic techniques to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of catalysts, are optimized to achieve the desired product on a large scale .

Chemical Reactions Analysis

Types of Reactions

1-Amino-2-methylcyclohexane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Acyl chlorides, anhydrides.

Major Products

The major products formed from these reactions include nitroso derivatives, alcohols, aldehydes, and various substituted amides .

Scientific Research Applications

1-Amino-2-methylcyclohexane-1-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a ligand in protein studies.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-amino-2-methylcyclohexane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-methylcyclohexane-1-carboxylic acid hydrochloride
  • 1-Amino-3-methylcyclohexane-1-carboxylic acid hydrochloride
  • 1-Amino-2-ethylcyclohexane-1-carboxylic acid hydrochloride

Uniqueness

1-Amino-2-methylcyclohexane-1-carboxylic acid hydrochloride is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C8H16ClNO2

Molecular Weight

193.67 g/mol

IUPAC Name

1-amino-2-methylcyclohexane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H15NO2.ClH/c1-6-4-2-3-5-8(6,9)7(10)11;/h6H,2-5,9H2,1H3,(H,10,11);1H

InChI Key

HCVVKVGIYDXOMP-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1(C(=O)O)N.Cl

Origin of Product

United States

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